2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural derivatives.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the furan derivative reacts with a piperazine derivative.
Final Assembly: The final compound is assembled by linking the furan and piperazine derivatives through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: It is used as a probe to study biological pathways involving furan and piperazine derivatives.
Industrial Applications: It may be used in the synthesis of more complex organic molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various biological macromolecules . These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-[[5-(2-Fluorophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol: Similar structure but with a fluorine atom instead of a nitro group.
2-[4-[[5-(2-Methylphenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol imparts unique electronic properties that can enhance its reactivity and interaction with biological targets . This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-12-11-18-7-9-19(10-8-18)13-14-5-6-17(24-14)15-3-1-2-4-16(15)20(22)23/h1-6,21H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIFHLLNXIQDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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